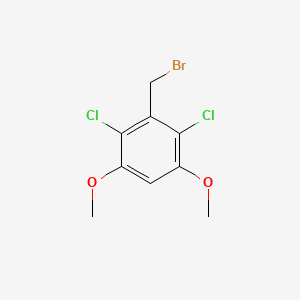

3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield percentages .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could involve reactions with various reagents, conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .Scientific Research Applications

Synthesis and Conversion into Functionalized Compounds

- Regioselective Bromination and Sulfur-Functionalized Derivatives : 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene and similar compounds have been explored for their ability to undergo regioselective bromination. This process yields various bromination products, including new sulfur-containing quinone derivatives (Aitken et al., 2016).

Polymer Synthesis

- Hyperbranched Polyethers : Compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene, which are closely related to 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene, have been used in the synthesis of hyperbranched polyethers. These polymers show potential for various industrial applications due to their unique structural properties (Uhrich et al., 1992).

Fullerene Chemistry

- [60]Fullerene Bisadducts : The reaction of [60]fullerene with o-quinodimethane species derived from similar bromomethyl compounds has been studied. This research provides insight into the isolation and characterization of fullerene bisadducts, which are important in materials science and nanotechnology (Nakamura et al., 2000).

Radiochemical Synthesis

- Pharmacokinetic and Pharmacodynamic Evaluation : Compounds like 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, synthesized through related methods, are used in radiochemical studies for pharmacokinetic and pharmacodynamic evaluation, highlighting the compound's relevance in pharmaceutical research (Wang et al., 1993).

Crystallography and Materials Science

- Crystal Structures and Molecular Interactions : Studies on bromomethylsubstituted benzenes, closely related to the compound , have been conducted to understand their crystal structures and molecular interactions. These studies are crucial in the field of crystallography and materials science (Jones et al., 2012).

Mechanism of Action

Target of Action

Bromomethyl groups are often used in organic synthesis for their electrophilic properties . They can react with nucleophilic sites on biological targets, potentially modifying their function.

Mode of Action

The mode of action of this compound is likely to involve the bromomethyl group reacting with nucleophilic sites on its target. This could result in the formation of a covalent bond, potentially altering the target’s function . The presence of the dichloro and dimethoxy groups on the benzene ring may influence the reactivity of the bromomethyl group or the compound’s overall biological activity .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that the compound could potentially interfere with biological pathways involving carbon-carbon bond formation.

Pharmacokinetics

The bromine atoms could potentially affect the compound’s lipophilicity, influencing its absorption and distribution . The compound’s metabolism could involve debromination, while excretion could occur via renal or hepatic routes .

Result of Action

Its potential to form covalent bonds with biological targets suggests it could modify their function, potentially leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of the bromomethyl group could be affected by pH, while temperature could influence the compound’s stability .

Safety and Hazards

properties

IUPAC Name |

3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPTOKPOUDFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)CBr)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)

![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)

![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)